molecular formula C17H17BrN4O3 B2635182 N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide CAS No. 2097868-10-3

N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide

Cat. No.: B2635182
CAS No.: 2097868-10-3
M. Wt: 405.252
InChI Key: MSBCBOVQARRIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its structure, which incorporates a benzamide moiety linked to a bromopyrimidine group via a pyrrolidine-oxoethyl chain, suggests potential for diverse biological activity. This scaffold shares structural similarities with other investigated compounds, particularly in the field of metabolic disease research. For instance, research on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs has identified them as a novel scaffold for pancreatic β-cell protective agents against endoplasmic reticulum stress, a key factor in the development of diabetes . Furthermore, the bromopyrimidine unit is a common pharmacophore in drug discovery, exemplified by its use in potent, orally active dual endothelin receptor antagonists . Researchers may find this compound valuable for probing cellular signaling pathways, developing novel enzyme inhibitors, or investigating treatments for metabolic and cardiovascular disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O3/c18-13-8-20-17(21-9-13)25-14-6-7-22(11-14)15(23)10-19-16(24)12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBCBOVQARRIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Bromopyrimidine Substitution: The bromopyrimidine moiety is introduced via a nucleophilic substitution reaction, where a bromopyrimidine derivative reacts with the pyrrolidine ring.

    Benzamide Formation: The final step involves the coupling of the substituted pyrrolidine with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromopyrimidine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

A similarity analysis () identifies compounds with structural overlap, quantified by percentage similarity:

  • CAS 641569-97-3 (59.7% similarity): Likely shares the benzamide core and heterocyclic substituents, though exact structural details are unspecified.
  • CAS 404844-11-7 (58.21% similarity): May feature analogous pyrimidine or pyrrolidine motifs, influencing solubility or target engagement.
  • CAS 199327-61-2 (58.59% similarity): Potentially includes halogenated aromatic systems, impacting lipophilicity and metabolic stability .

Table 1: Structural Similarity of Selected Analogues

Compound/CAS Key Features Similarity (%) Potential Implications
Target Compound Benzamide, pyrrolidine, 5-bromopyrimidine High polarity due to amide and Br groups
CAS 641569-97-3 Unspecified heterocycles 59.7 Possible shared pharmacokinetic profile
CAS 404844-11-7 Likely pyrimidine/benzamide hybrid 58.21 Enhanced enzyme inhibition potential

Biological Activity

N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17_{17}H17_{17}BrN4_{4}O3_{3}
  • CAS Number : 2097868-10-3
  • Molecular Weight : 392.24 g/mol

The structure features a brominated pyrimidine moiety linked to a pyrrolidine ring, which is further connected to a benzamide group. This unique combination may enhance its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The presence of the bromopyrimidine moiety may contribute to antimicrobial activity, as observed in related compounds.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways relevant to disease states.

The mechanism of action for this compound likely involves:

  • Target Interaction : The bromopyrimidine component can bind to specific receptors or enzymes, modulating their activity. This interaction is crucial for its pharmacological effects.
  • Cell Cycle Modulation : Similar benzamide derivatives have been reported to induce S-phase arrest in cancer cells, suggesting that this compound may also affect cell cycle progression through similar pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

Structural Feature Biological Activity
Brominated PyrimidineEnhances enzyme binding and activity modulation
Pyrrolidine RingAffects pharmacokinetics and bioavailability
Benzamide GroupContributes to cytotoxicity against tumor cells

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

  • Antiproliferative Activity : A study on benzamide derivatives demonstrated potent cytotoxicity against leukemia and solid tumor cell lines, with some compounds exhibiting IC50_{50} values below 6.5 µM .
  • Mechanistic Insights : Research on related structures has shown that they can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in reducing tumor growth, indicating a promising therapeutic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.